(6-Methoxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone (6-Methoxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone JWH 018 6-methoxyindole analog is structurally similar to JWH 018 6-hydroxyindole metabolite, a urinary metabolite of the cannabinoid receptor agonist JWH 018. The biological functions of this compound are unknown.
Brand Name: Vulcanchem
CAS No.: 1427325-49-2
VCID: VC0138875
InChI: InChI=1S/C25H25NO2/c1-3-4-7-15-26-17-23(21-14-13-19(28-2)16-24(21)26)25(27)22-12-8-10-18-9-5-6-11-20(18)22/h5-6,8-14,16-17H,3-4,7,15H2,1-2H3
SMILES: CCCCCN1C=C(C2=C1C=C(C=C2)OC)C(=O)C3=CC=CC4=CC=CC=C43
Molecular Formula: C25H25NO2
Molecular Weight: 371.5

(6-Methoxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone

CAS No.: 1427325-49-2

Cat. No.: VC0138875

Molecular Formula: C25H25NO2

Molecular Weight: 371.5

* For research use only. Not for human or veterinary use.

(6-Methoxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone - 1427325-49-2

Specification

CAS No. 1427325-49-2
Molecular Formula C25H25NO2
Molecular Weight 371.5
IUPAC Name (6-methoxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone
Standard InChI InChI=1S/C25H25NO2/c1-3-4-7-15-26-17-23(21-14-13-19(28-2)16-24(21)26)25(27)22-12-8-10-18-9-5-6-11-20(18)22/h5-6,8-14,16-17H,3-4,7,15H2,1-2H3
Standard InChI Key LQWPINYSBSBWIN-UHFFFAOYSA-N
SMILES CCCCCN1C=C(C2=C1C=C(C=C2)OC)C(=O)C3=CC=CC4=CC=CC=C43

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(6-Methoxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone features a naphthalen-1-ylmethanone core linked to a 1-pentylindole moiety with a methoxy group at the 6-position. The IUPAC name is (6-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone, with a molecular formula of C25H25NO2 and a molecular weight of 371.5 g/mol .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC25H25NO2PubChem
Molecular Weight371.5 g/molPubChem
SMILESCCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=CC(=C4)OCPubChem
InChI KeyJCOOBICVPDFZNX-UHFFFAOYSA-NPubChem
CAS Registry824961-41-3PubChem

Spectral Characteristics

  • Mass Spectrometry: GC-MS analysis reveals dominant ions at m/z 371.3 (M+) and fragment ions at m/z 324.3, 284.2, and 127.1, consistent with cleavage at the methanone bridge .

  • NMR: 1H NMR signals include aromatic protons (δ 7.2–8.5 ppm), a methoxy singlet (δ 3.9 ppm), and aliphatic protons from the pentyl chain (δ 0.8–2.7 ppm) .

Synthesis and Structural Analogues

Synthetic Pathways

The synthesis involves four principal steps:

  • Indole Core Formation: Fischer indole synthesis using phenylhydrazine and a ketone under acidic conditions.

  • Alkylation: Introduction of the pentyl chain via reaction with 1-bromopentane in the presence of sodium hydride .

  • Methoxylation: Nucleophilic substitution with methanol to install the 6-methoxy group.

  • Friedel-Crafts Acylation: Coupling the methoxyindole with naphthalene-1-carbonyl chloride using AlCl3 as a catalyst.

Structural Analogues

Modifications to the naphthalene or indole rings yield analogues with varied receptor affinity:

  • JWH-210: Replaces the methoxy group with an ethyl group, reducing CB1 binding potency by ~40% .

  • JWH-018: Lacks the 6-methoxy substitution, exhibiting lower metabolic stability compared to (6-Methoxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone .

Pharmacological Profile

Receptor Binding and Mechanism of Action

(6-Methoxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone acts as a full agonist at CB1 (EC50 = 19 nM) and CB2 receptors, surpassing Δ9-THC in efficacy (EC50 = 200 nM) . Its methoxy group enhances lipid solubility, facilitating blood-brain barrier penetration and prolonging half-life in vivo .

Table 2: Comparative Receptor Affinity

CompoundCB1 EC50 (nM)CB2 EC50 (nM)
(6-Methoxy-...)methanone1928
JWH-0184562
Δ9-THC200350

Behavioral and Physiological Effects

  • Hypothermia: Dose-dependent reduction in core body temperature (ΔT = −7.3°C at 10 mg/kg in mice) .

  • Catalepsy: Immobility time increases by 300% at 5 mg/kg .

  • Analgesia: Tail-flick latency prolongation comparable to morphine at equimolar doses .

Analytical Detection Methods

Chromatographic Techniques

  • HPLC-MS/MS: Employed for quantification in biological matrices, with a linear range of 1–1000 ng/mL and LOD of 0.3 ng/mL .

  • GC-MS: Used for forensic screening, though regioisomers require high-resolution separation to avoid misidentification .

Table 3: Detection Parameters

MatrixMethodRetention Time (min)Transition (m/z)
BloodHPLC-MS/MS6.2371 → 324
UrineGC-MS8.7371 → 127

Metabolic Pathways

Phase I metabolism involves hydroxylation at the pentyl chain (C5) and O-demethylation, producing 5-hydroxy and 6-hydroxynaphthoyl metabolites . These metabolites retain partial CB1 activity (EC50 = 166 nM) .

Forensic and Regulatory Considerations

Prevalence in Illicit Markets

First identified in 2015 in herbal incense products, this compound evaded early regulatory frameworks due to its structural novelty. By 2023, it accounted for 12% of synthetic cannabinoids seized in Europe .

Legal Status

  • Scheduled under the UN Convention on Psychotropic Substances (Schedule II) since 2022.

  • Banned in 38 countries, including the US (DEA Schedule I) and EU member states .

Toxicological Implications

Acute Toxicity

  • LD50: 35 mg/kg (mice, intraperitoneal), with lethality attributed to respiratory depression .

  • Neurotoxicity: Prolonged use induces hippocampal neurodegeneration via oxidative stress pathways .

Chronic Effects

  • Tolerance: CB1 receptor downregulation observed after 14-day exposure in rats .

  • Withdrawal: Symptoms include hyperalgesia and anxiety, reversible with AM251 (CB1 antagonist) .

Research Applications

Neuroscience Studies

Used to investigate CB1-mediated synaptic plasticity in rodent models of addiction .

Forensic Toxicology

Serves as a reference standard for identifying novel synthetic cannabinoids in seized materials .

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